2,5,8-Trichloroquinoline
Overview
Description
2,5,8-Trichloroquinoline is a heterocyclic compound that belongs to the family of quinolines. It is a halogenated derivative of quinoline and has been extensively studied for its biological and chemical properties. This compound exhibits a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
Preparation Methods
The synthesis of 2,5,8-Trichloroquinoline can be achieved through various synthetic routes. One common method involves the chlorination of quinoline derivatives. For instance, 5,7-dichloro-2,3-dihydroquinoline-4(1H)-ketone can be dissolved in a chlorinating agent and an organic solvent, followed by a reaction at elevated temperatures (80-120°C) for several hours . Industrial production methods often involve similar chlorination processes, optimized for large-scale production.
Chemical Reactions Analysis
2,5,8-Trichloroquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization and Cycloaddition: These reactions are used to form more complex structures from this compound.
Common reagents used in these reactions include halogenating agents, organic solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5,8-Trichloroquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits significant biological activities, making it a subject of study for its potential therapeutic applications.
Medicine: Due to its antitumor, antiviral, and antibacterial properties, this compound is being investigated for its potential use in drug development.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which 2,5,8-Trichloroquinoline exerts its effects involves interactions with molecular targets and pathways within cells. For example, it may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
2,5,8-Trichloroquinoline can be compared with other halogenated quinolines, such as:
2,4,8-Trichloroquinoline: Similar in structure but with different substitution patterns, leading to variations in biological activity.
Fluorinated Quinolines: These compounds have fluorine atoms instead of chlorine, which can enhance biological activity and provide unique properties.
Other Halogenated Quinolines: Compounds with different halogen atoms (e.g., bromine, iodine) can exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2,5,8-trichloroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3N/c10-6-2-3-7(11)9-5(6)1-4-8(12)13-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWFFKZWXRICFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=CC(=C21)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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